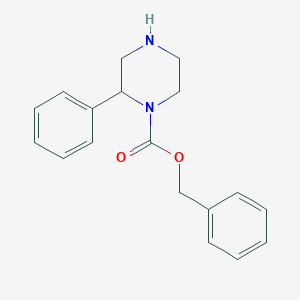

Benzyl 2-phenylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZLLPOULCKUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587587 | |

| Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-14-5 | |

| Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Space of C18H20N2O2: A Technical Guide

From Bioactive Macrocycles to Supramolecular Scaffolds

Executive Summary

C18H20N2O2 is not a single molecular entity but a stoichiometric formula representing a diverse chemical space critical to drug development.[1] In the context of pharmaceutical sciences, this formula maps to three distinct functional categories:

-

Bioactive Natural Products: Specifically Piperazinomycin , a macrocyclic phenylpropanoid with potent antifungal and antitumor properties.[1]

-

Functional Ligands & Materials: Salen-type Schiff bases (e.g., N,N'-bis(salicylidene)-1,4-diaminobutane), utilized in metallodrug design (tuberculosis therapies) and supramolecular hydrogels.[1]

-

Critical Pharmaceutical Impurities: Notably Cabergoline Impurity A (an ergoline derivative), which serves as a regulatory marker in API manufacturing.[1]

This guide provides an in-depth technical analysis of these entities, focusing on their physicochemical properties, synthesis pathways, and analytical profiling for research and development applications.

Part 1: The Bioactive Lead – Piperazinomycin

CAS: 83858-82-6 | Class: Phenylpropanoid Macrocycle[1]

Piperazinomycin is a structurally unique antibiotic isolated from Streptomyces verticillus.[1] Its rigid bicyclic framework makes it a valuable scaffold for fragment-based drug design (FBDD), particularly for targeting fungal pathogens resistant to azoles.[1]

Physicochemical Profile

| Property | Value | Context |

| Molecular Weight | 296.37 g/mol | Optimal for oral bioavailability (Rule of 5 compliant).[1] |

| Appearance | Colorless prisms/needles | Recrystallized from methanol/water.[1] |

| Solubility | Soluble in MeOH, DMSO; Insoluble in Hexane | Lipophilicity (LogP ~1.[1]8) favors membrane penetration.[1] |

| UV Max | 278 nm (ε 2100) | Characteristic of the phenolic moiety.[1] |

| Chirality | (3S, 6S) configuration | Biological activity is stereospecific.[1] |

Mechanism of Action (MOA)

Piperazinomycin acts via cell wall integrity disruption .[1] Unlike echinocandins that inhibit

Biosynthetic Logic

The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) pathway where tyrosine derivatives undergo oxidative coupling.[1]

-

Precursors: Tyrosine + Piperazic acid derivatives.[1]

-

Key Transformation: The formation of the ether bridge (C-O-C) creates the strained macrocycle, locking the conformation for receptor binding.

Part 2: Functional Ligands – The Salen-Type Scaffolds

Target Molecule: N,N'-bis(salicylidene)-1,4-diaminobutane (and isomers) Context: Metallodrugs & Supramolecular Chemistry[1]

This isomer of C18H20N2O2 is a "privileged structure" in coordination chemistry.[1] It forms stable complexes with transition metals (Ag, Cu, Zn), which are currently being explored as second-line anti-tuberculosis agents .[1]

Supramolecular Hydrogelation

Certain isomers (e.g., bis-urea derivatives of C18H20N2O2) act as Low Molecular Weight Gelators (LMWGs).[1]

-

Mechanism: Intermolecular hydrogen bonding (urea/amide motifs) and

- -

Application: These hydrogels serve as controlled-release matrices for hydrophobic drugs.[1]

Metallodrug Synthesis (Silver Complexation)

The ligand coordinates with Ag(I) to form [Ag(C18H20N2O2)]+ complexes.[1]

-

Therapeutic Index: High toxicity against M. tuberculosis (MIC < 10 µg/mL) with reduced cytotoxicity compared to free silver ions.[1]

-

Stability: The tetradentate ligand prevents rapid silver oxidation, prolonging in vivo half-life.[1]

Part 3: Regulatory & Analytical – Cabergoline Impurity A

CAS: 81409-74-7 | Identity: 6-Allyl-ergoline-8-carboxylic acid methyl ester (Isomer/Derivative)[1]

In the synthesis of Cabergoline (a dopamine agonist), C18H20N2O2 appears as a critical process-related impurity.[1] Control of this species to <0.15% (ICH Q3A limit) is mandatory.[1]

Formation Pathway

This impurity typically arises during the alkylation step of the ergoline ring or via hydrolysis of the amide side chain.[1]

Figure 1: Origin of C18H20N2O2 impurity during Cabergoline synthesis.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of Salen-Type Ligand (C18H20N2O2)

Objective: Synthesize N,N'-bis(salicylidene)-1,4-diaminobutane for metallodrug research.

-

Reagents:

-

Salicylaldehyde (20 mmol, 2.44 g)

-

1,4-Diaminobutane (10 mmol, 0.88 g)[1]

-

Ethanol (Absolute, 50 mL)

-

-

Procedure:

-

Step 1: Dissolve salicylaldehyde in 30 mL ethanol in a round-bottom flask.

-

Step 2: Add 1,4-diaminobutane dropwise while stirring at room temperature. The solution will turn yellow immediately (imine formation).[1]

-

Step 3: Reflux the mixture at 78°C for 2 hours to drive the equilibrium forward.

-

Step 4: Cool to 4°C overnight. Yellow crystalline precipitate forms.[1]

-

Step 5: Filter and wash with cold ethanol.[1] Recrystallize from hot ethanol.

-

-

Validation (NMR):

Protocol: HPLC Detection of Impurity A

Objective: Quantify C18H20N2O2 impurity in Cabergoline bulk drug.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: Phosphate Buffer pH 6.0.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 20% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 280 nm.[1]

-

Retention Time: Impurity A typically elutes before Cabergoline due to lack of the large urea side chain (lower hydrophobicity).[1]

Part 5: Chemical Space Visualization

The following diagram illustrates the divergence of the C18H20N2O2 formula into distinct functional domains.

Figure 2: Functional divergence of the C18H20N2O2 isomer space.

References

-

Tamai, S., et al. (1982).[1][2] "Piperazinomycin, a New Antifungal Antibiotic.[1][2] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities."[1] The Journal of Antibiotics, 35(9), 1130-1140.[1]

-

Miyuki, K., et al. (1982).[1][2] "Structure Determination of Piperazinomycin by X-ray Crystallography." The Journal of Antibiotics, 35(9), 1141-1147.[1]

-

European Medicines Agency (EMA). "Cabergoline: Scientific Discussion and Impurity Profiling."[1] European Public Assessment Reports.[1]

-

Patel, M.N., et al. (2019).[1] "Synthesis and Biological Evaluation of Ternary Silver Compounds Bearing N,N-Chelating Ligands." Journal of Coordination Chemistry.

-

PubChem Compound Summary. "Piperazinomycin (CID 196259)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: Strategic Synthesis of Novel Benzylpiperazine Scaffolds for Medicinal Chemistry

Topic: Synthesis of Novel Benzylpiperazine Derivatives for Research Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

The N-benzylpiperazine (BZP) moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Beyond its historical association with monoaminergic modulation, this scaffold is currently central to the development of Sigma-1 receptor antagonists (neuropathic pain), Mcl-1 inhibitors (oncology), and acetylcholinesterase inhibitors (neurodegeneration).

This guide provides a rigorous technical framework for the synthesis of novel benzylpiperazine derivatives. It moves beyond elementary synthesis, focusing on high-fidelity methodologies for generating Structure-Activity Relationship (SAR) libraries.

⚠️ Regulatory & Safety Compliance

Critical Note: Unsubstituted 1-benzylpiperazine (BZP) is a Schedule I controlled substance in the United States and other jurisdictions due to its stimulant properties.

-

Scope of Guide: This document details the synthesis of substituted derivatives (e.g., 1-(4-methoxybenzyl)piperazine, 1-benzyl-4-arylpiperazines) strictly for legitimate in vitro/in vivo research.

-

Compliance: Researchers must verify local scheduling of specific analogs. All protocols assume operation within a DEA-licensed (or equivalent) research facility.

Retrosynthetic Analysis & Design Logic

To design novel derivatives, we must deconstruct the scaffold into its modular components. The benzylpiperazine core allows for bifurcation of chemical space:

-

Region A (Benzyl Ring): Modulates lipophilicity and electronic affinity (e.g., Halogens, -OMe, -CF3).

-

Region B (Piperazine Core): Controls solubility and pKa; acts as a rigid linker.

-

Region C (N4-Terminus): The vector for target specificity (e.g., Aryl, Heteroaryl, Acyl).

Visualization: Retrosynthetic Disconnection

Caption: Retrosynthetic disconnection showing the modular assembly of the scaffold via N1-alkylation and N4-functionalization.

Core Synthetic Methodologies

We evaluate three primary pathways. The choice depends on the availability of starting materials and the stability of the benzyl substituent.

Table 1: Comparative Methodology Analysis

| Parameter | Method A: Nucleophilic Substitution ( | Method B: Reductive Amination | Method C: Buchwald-Hartwig (N4-Arylation) |

| Key Reagents | Benzyl halide, | Benzaldehyde, | Aryl halide, |

| Atom Economy | High | Moderate (Boron waste) | Low (Ligand/Metal cost) |

| Selectivity | Risk of bis-alkylation (requires excess piperazine) | High mono-selectivity | High specificity for N-arylation |

| Scope | Best for robust, non-sensitive benzyl groups | Best for sensitive aldehydes & library generation | Essential for attaching aromatic rings to N4 |

| Typical Yield | 85–95% | 75–90% | 60–85% |

Detailed Experimental Protocols

The following protocols are designed for a "Library Scale" (0.5 – 1.0 mmol) but are scalable.

Protocol A: Mono-N-alkylation (The "Classical" Route)

Best for: Synthesizing the core scaffold from benzyl chlorides.

Reagents: Piperazine (anhydrous), 4-Methoxybenzyl chloride (Model Substrate),

-

Stoichiometry Control: Dissolve Piperazine (4.0 equiv) in refluxing

.-

Expert Insight: Using a large excess (4:1) is critical to suppress the formation of the symmetric 1,4-dibenzylpiperazine byproduct.

-

-

Addition: Add

(2.0 equiv) . Add 4-Methoxybenzyl chloride (1.0 equiv) dropwise over 30 minutes. -

Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: The residue contains the product and excess piperazine.

-

Self-Validating Step: Partition between water and Ethyl Acetate (EtOAc). The excess unsubstituted piperazine remains in the aqueous phase; the mono-benzyl product extracts into EtOAc.

-

-

Yield: Expect 90–95% as a pale oil or solid.

Protocol B: Reductive Amination (The "Mild" Route)

Best for: Diverse library generation using commercially available aldehydes.

Reagents: 3-Trifluoromethylbenzaldehyde, Piperazine, Sodium Triacetoxyborohydride (

-

Imine Formation: In a vial, mix Piperazine (1.2 equiv) and Aldehyde (1.0 equiv) in anhydrous DCM. Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins at Room Temperature (RT).

-

Reduction: Add

(1.5 equiv) in one portion. -

Quench: After 12 hours, quench with saturated

. -

Extraction: Extract with DCM (3x). Wash organic layer with Brine.[1]

-

Purification: Flash column chromatography (Silica, DCM:MeOH:NH4OH 90:9:1).

Protocol C: N4-Functionalization via Buchwald-Hartwig

Best for: Creating 1-benzyl-4-arylpiperazine ligands (e.g., Sigma receptor antagonists).

Reagents: 1-Benzylpiperazine derivative (from A/B), Bromobenzene,

-

Catalyst Prep: Charge a flame-dried flask with

(5 mol%) and BINAP (10 mol%) in Toluene. Stir under Argon for 10 mins to form the active catalyst complex. -

Coupling: Add 1-Benzylpiperazine derivative (1.0 equiv) , Aryl Bromide (1.2 equiv) , and

(1.5 equiv) . -

Heating: Heat to 100°C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate.

-

Purification: Flash chromatography.

Analytical Validation & Characterization

To ensure scientific integrity, every synthesized compound must pass the following validation checkpoints.

1H NMR Diagnostics

-

Benzylic Protons (

-Ph): Look for a sharp singlet around -

Piperazine Ring: Two distinct triplets (or broad multiplets) around

2.4 ppm and -

Symmetry Check: If the piperazine protons appear as a single singlet at

2.8 ppm, you likely have the symmetrical di-benzyl byproduct (Failed synthesis).

LC-MS Purity

-

Requirement: >95% purity at 254 nm.

-

Ionization: Electrospray Ionization (ESI) in Positive mode (

). -

Common Contaminant: Mass of Target + 90 Da (Benzyl) indicates di-substitution.

Workflow Visualization: Parallel Library Synthesis

This diagram illustrates a high-throughput workflow for generating a library of Sigma-1 receptor ligands.

Caption: Parallel synthesis workflow for generating N1-benzyl-N4-functionalized piperazine libraries using solid-phase extraction (SCX) for rapid purification.

References

-

Review of Piperazine Scaffold: Romanelli, M. N., et al. (2022).[5] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Classical Alkylation Method: Cymerman Craig, J., et al. (1965). "1-Benzylpiperazine."[1][8] Organic Syntheses. Link

-

Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

-

Sigma Receptor Ligands: Rossi, D., et al. (2013). "Identification of a new series of benzylpiperazine derivatives as sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Benzyl 2-phenylpiperazine-1-carboxylate as a Chemical Intermediate

The following technical guide details the utility, synthesis, and application of Benzyl 2-phenylpiperazine-1-carboxylate , a critical chiral intermediate in the development of neurokinin-1 (NK1) antagonists and other piperazine-based pharmacophores.

Executive Summary

This compound (often referred to as N1-Cbz-2-phenylpiperazine ) is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds targeting the Central Nervous System (CNS). Its structural significance lies in the 2-phenylpiperazine core, a "privileged scaffold" that imparts restricted conformational flexibility and lipophilicity, essential for blood-brain barrier (BBB) penetration.

For the medicinal chemist, this intermediate represents a solution to a classic regioselectivity problem: differentiating the two non-equivalent nitrogen atoms of 2-phenylpiperazine. By securing the sterically hindered N1 position with a Carbobenzyloxy (Cbz) group, researchers can selectively functionalize the more reactive N4 position, a key step in constructing complex drugs like Rolapitant and various NAPE-PLD inhibitors .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-Cbz-2-phenylpiperazine; N1-Z-2-phenylpiperazine |

| CAS Number | Note: Often prepared in situ or as HCl salt (e.g., 5271-26-1 for parent amine) |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Molecular Weight | 296.37 g/mol |

| Chirality | Available as (R), (S), or racemate (S-isomer is most common in bioactives) |

| Physical State | Viscous oil or low-melting solid (HCl salt is a white solid) |

| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |

The Regioselectivity Challenge

The core technical challenge in working with 2-phenylpiperazine is the non-equivalence of its nitrogen atoms:

-

N1 (Proximal): Adjacent to the phenyl ring.[1] Sterically hindered and less nucleophilic.

-

N4 (Distal): Sterically unhindered and highly nucleophilic.

Direct reaction with benzyl chloroformate (Cbz-Cl) typically yields the N4-Cbz isomer (Benzyl 3-phenylpiperazine-1-carboxylate), which is often not the desired intermediate for core drug scaffolds. To obtain the N1-Cbz isomer (this compound), a "Protection-Deprotection Switch" strategy is required.

Regioselectivity Logic Diagram

Figure 1: Strategic divergence in the synthesis of Cbz-protected phenylpiperazines.

Synthesis Protocol: The "Boc-Switch" Method

This protocol describes the synthesis of the target N1-Cbz intermediate from commercially available 2-phenylpiperazine. This route ensures the Cbz group is installed at the hindered N1 position.

Reagents Required[6][10][12][13][14]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.2 eq)

-

Triethylamine (TEA) or DIPEA

-

Trifluoroacetic acid (TFA) or HCl/Dioxane

-

Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Selective N4-Protection

The unhindered N4 nitrogen is protected first using Boc anhydride.

-

Dissolve 2-phenylpiperazine (10 g) in DCM (100 mL) at 0°C.

-

Add Boc₂O (1.0 eq) dropwise dissolved in DCM.

-

Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

-

Mechanism: The bulky phenyl group blocks N1, forcing the Boc group to react exclusively at N4.

-

Result:1-Boc-3-phenylpiperazine (Note: Numbering changes based on priority, but chemically this is N4-Boc).

Step 2: N1-Cbz Installation

With N4 blocked, the hindered N1 is forced to react with the stronger electrophile.

-

To the reaction mixture from Step 1, add TEA (2.5 eq).

-

Cool to 0°C and add Cbz-Cl (1.2 eq) dropwise.

-

Reflux at 40°C for 4-6 hours to overcome steric hindrance at N1.

-

Quench with water, extract with DCM, and wash with brine.

-

Intermediate:1-Boc-4-Cbz-3-phenylpiperazine .

Step 3: Orthogonal Deprotection (The Switch)

The Boc group is acid-labile, while the Cbz group is acid-stable.[4]

-

Dissolve the intermediate in DCM.[5]

-

Add TFA (20% v/v) or 4M HCl in Dioxane .

-

Stir at RT for 2 hours until TLC shows complete Boc removal.

-

Concentrate in vacuo.

-

Basify carefully with NaHCO₃ to generate the free amine.

Synthesis Workflow Diagram

Figure 2: The "Boc-Switch" synthetic pathway to ensure N1 regioselectivity.

Downstream Applications in Drug Discovery

The N1-Cbz intermediate is a "ready-to-couple" scaffold. The Cbz group serves two critical functions:

-

Chiral Preservation: It locks the configuration of the chiral center (C2) by preventing racemization that can occur via ring opening/closing or enolization.

-

Directional Synthesis: It leaves the N4 nitrogen free for nucleophilic attacks, reductive aminations, or Buchwald-Hartwig couplings.

Case Study: NK1 Antagonist Synthesis

In the synthesis of high-affinity NK1 antagonists (analogs of Rolapitant or Netupitant), the N4 nitrogen is typically alkylated with a bulky hydrophobic group (e.g., 3,5-bis(trifluoromethyl)benzyl moiety).

Protocol for N4-Alkylation:

-

Dissolve This compound in Acetonitrile (ACN).

-

Add K₂CO₃ (3 eq) and the alkyl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide).

-

Heat to 60°C for 12 hours.

-

Post-Reaction: The Cbz group can now be removed via catalytic hydrogenation (H₂, Pd/C) to allow for final cyclization or further elaboration of the N1 position if needed.

Safety & Handling

-

Benzyl Chloroformate (Cbz-Cl): Highly toxic and a lachrymator. Handle only in a fume hood. Decomposes to release HCl; ensure proper venting.

-

2-Phenylpiperazine: Irritant. Avoid inhalation of dust.

-

Storage: The N1-Cbz intermediate is stable at 4°C but should be stored under inert gas (Argon/Nitrogen) to prevent oxidation or carbamate hydrolysis over long periods.

References

-

Regioselective Synthesis of Piperazines: Journal of Medicinal Chemistry, "Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives."

-

Cbz Protection Strategies: Organic Syntheses, "Preparation of Mono-Cbz Protected Guanidines" (General Cbz methodology).

-

Piperazine Scaffolds in Drug Design: MDPI Molecules, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."

-

Rolapitant Chemistry: MedKoo Biosciences, "Rolapitant Synthetic Routes and Intermediates."

-

General Reactivity of 2-Phenylpiperazine: PubChem, "2-Phenylpiperazine Compound Summary."

Sources

- 1. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylpiperazine | C10H14N2 | CID 250673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Architectures: The Discovery and Synthesis of Substituted Phenylpiperazines

Executive Summary: The Privileged Scaffold

In the pharmacopeia of Central Nervous System (CNS) therapeutics, few structures possess the versatility of the substituted phenylpiperazine . This moiety acts as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2, D3) subtypes.

From the anxiolytic Buspirone to the atypical antipsychotic Aripiprazole , the phenylpiperazine core serves as the primary "warhead" (pharmacophore) that anchors the molecule into the orthosteric binding pocket of the receptor. This guide details the rigorous synthetic logic required to construct these scaffolds, moving beyond simple recipe-following to an understanding of the mechanistic causality that drives yield, purity, and selectivity.

Mechanistic Chemistry: Constructing the Aryl-Piperazine Core

The first challenge in synthesis is the formation of the C(sp2)–N bond between the aromatic ring and the piperazine nitrogen. Two dominant pathways exist, and the choice is dictated strictly by the electronic nature of the aryl ring.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Applicability: Electron-deficient aryl halides (e.g., o- or p-nitrohalobenzenes, pyridines).

The Mechanism: Unlike SN1 or SN2, this reaction proceeds through an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Critical Insight (The Fluorine Effect): In SNAr, aryl fluorides are often more reactive than aryl chlorides or bromides.[1]

-

Causality: The rate-determining step is the initial nucleophilic attack, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate, lowering the activation energy for the attack.

-

-

Protocol Note: Use polar aprotic solvents (DMF, DMSO, NMP) to solvate the nucleophile (piperazine) and leave it "naked" and reactive.[1]

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

Applicability: Electron-neutral or electron-rich aryl halides (e.g., p-methoxyphenyl, unsubstituted phenyl).

The Mechanism: This reaction creates the C-N bond via a catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1][2][3]

-

Amine Coordination: Piperazine binds to the Pd(II) center.[1]

-

Deprotonation: A base (e.g., NaOtBu, Cs2CO3) removes the proton from the amine.[1]

-

Reductive Elimination: The C-N bond forms, regenerating Pd(0).[1]

-

Critical Insight (Ligand Selection): The choice of phosphine ligand is the single most important variable.[1]

Visualization: Synthetic Decision Logic

The following diagram outlines the logical flow for selecting the optimal synthetic route.

Figure 1: Decision matrix for selecting the synthetic route based on aryl ring electronics.

The "Tail": Long-Chain Arylpiperazines (LCAPs)

Once the "Head" (Aryl-Piperazine) is synthesized, the "Tail" is attached to confer receptor subtype selectivity. This class of compounds is often referred to as Long-Chain Arylpiperazines (LCAPs).[1]

Case Study: The Aripiprazole Synthesis

Aripiprazole (Abilify) represents the archetype of this chemistry.[1][4] Its synthesis requires the coupling of a lipophilic quinolinone tail to a dichlorophenylpiperazine head.[1]

-

The Challenge: Alkylating the secondary amine of the piperazine without over-alkylating (quaternization) or eliminating the alkyl halide.

-

The Solution: Use of a weak inorganic base (K2CO3) in a polar solvent (Acetonitrile or DMF) with a catalytic amount of NaI (Finkelstein condition) to convert the alkyl chloride to the more reactive alkyl iodide in situ.

Visualization: Industrial Workflow for Aripiprazole

This diagram illustrates the convergent synthesis used in industrial settings.

Figure 2: Convergent industrial synthesis of Aripiprazole via N-alkylation.

Experimental Protocols (SOPs)

These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, the reaction has failed and should be aborted.

Protocol A: SNAr Synthesis of 1-(2-Nitrophenyl)piperazine

Targeting: 5-HT receptor ligands requiring an ortho-substituted ring.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq) [Note: Fluorine preferred over Chlorine]

-

Potassium Carbonate (K2CO3) (1.5 eq)[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (30 mmol) and K2CO3 (15 mmol) in DMF (20 mL).

-

Addition: Add 1-Fluoro-2-nitrobenzene (10 mmol) dropwise at room temperature. Observation: The solution should turn yellow/orange immediately due to the formation of the charge-transfer complex.

-

Reaction: Heat to 80°C for 4 hours. Monitor TLC (Hexane/EtOAc 1:1). The starting material (high Rf) should disappear; the product (mid Rf, yellow spot) should appear.[1]

-

Workup: Pour the mixture into ice water (100 mL). The product usually precipitates as a yellow solid.[1] Filter and wash with water to remove excess piperazine.[1]

-

Validation: 1H NMR should show a downfield shift of the piperazine protons adjacent to the nitrogen attached to the ring.[1]

Protocol B: Buchwald-Hartwig Synthesis of 1-(4-Methoxyphenyl)piperazine

Targeting: D2/D3 receptor ligands.

Reagents:

-

4-Bromoanisole (1.0 eq)

-

Piperazine (1.2 eq)[1]

-

Pd2(dba)3 (1 mol%)[1]

-

BINAP (2 mol%)[1]

-

NaOtBu (Sodium tert-butoxide) (1.4 eq)

-

Solvent: Toluene (Anhydrous, degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times. This is critical; O2 kills the catalyst.[1]

-

Catalyst Pre-formation: Add Pd2(dba)3, BINAP, and Toluene.[1] Stir at RT for 15 mins.[1] Observation: Color changes from dark purple/red to a deep orange/brown, indicating ligation.[1]

-

Addition: Add 4-Bromoanisole, Piperazine, and NaOtBu under Argon flow.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate.

-

Purification: Flash chromatography is usually required (DCM/MeOH 95:5) as the product is an oil.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural changes to the phenylpiperazine scaffold affect receptor affinity, based on aggregated literature data for 5-HT1A and D2 receptors.

| Structural Modification | Effect on 5-HT1A Affinity | Effect on D2 Affinity | Mechanistic Reason |

| Ortho-Alkoxy (e.g., -OMe) | Significantly Increases | Moderate Increase | Forces the piperazine ring out of plane, mimicking the bioactive conformation. |

| Meta-Chlorine (e.g., m-CPP) | Increases | Decreases | Electronic effects enhance interaction with specific serine residues in the binding pocket. |

| Linker Length (n=2) | Moderate | High | Shorter linkers favor D2/D3 receptor pharmacophores.[1] |

| Linker Length (n=4) | High | Moderate | Longer linkers (butyl) are optimal for 5-HT1A (e.g., Buspirone, Aripiprazole).[1] |

| Bulky Tail (e.g., Quinolinone) | Increases | Increases | Provides secondary binding interactions (pi-stacking) in the receptor vestibule.[1] |

References

-

Buchwald-Hartwig Amination Strategies

-

Aripiprazole Industrial Synthesis

-

SAR of Long-Chain Arylpiperazines

-

Nucleophilic Aromatic Substitution Mechanisms

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. marxify.pages.dev [marxify.pages.dev]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N-alkylation of Benzyl Piperazine-1-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical existence as a protonated species at physiological pH, make it a privileged scaffold in drug design. Benzyl piperazine-1-carboxylate, also known as 1-Cbz-piperazine, is a particularly valuable starting material. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens effectively blocks its reactivity, allowing for selective N-alkylation at the secondary amine position. This mono-functionalization is a critical step in the synthesis of a diverse range of pharmacologically active compounds, from antipsychotics to antivirals.

This guide provides a comprehensive overview of the protocols for the N-alkylation of benzyl piperazine-1-carboxylate, focusing on two primary and highly effective methods: Direct Alkylation via nucleophilic substitution and Reductive Amination . We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: Controlling Reactivity for Selective Synthesis

The selective introduction of an alkyl group onto the secondary nitrogen of benzyl piperazine-1-carboxylate hinges on leveraging its nucleophilic character while mitigating common side reactions, most notably over-alkylation. The Cbz group plays a pivotal role by decreasing the nucleophilicity of the nitrogen to which it is attached, thus preventing di-alkylation.

Method 1: Direct Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the unprotected secondary nitrogen atom of benzyl piperazine-1-carboxylate acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This concerted reaction involves a backside attack, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. A base is required to neutralize the resulting ammonium salt, regenerating the neutral amine product and preventing the reaction from stalling.

Caption: SN2 mechanism for direct N-alkylation.

Method 2: Reductive Amination

Reductive amination offers a powerful alternative to direct alkylation, particularly when dealing with sensitive substrates or when direct alkylation proves inefficient. This one-pot, two-step process begins with the formation of an iminium ion intermediate through the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[1] A key advantage of this method is the prevention of over-alkylation, as the iminium ion is reduced more readily than the starting carbonyl compound.[2]

Caption: Mechanism of reductive amination.

Experimental Protocols

The following protocols are presented as robust starting points for the N-alkylation of benzyl piperazine-1-carboxylate. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of a protected piperazine and is a reliable method for introducing primary and some secondary alkyl groups.[3]

Materials:

-

Benzyl piperazine-1-carboxylate (1.0 eq)

-

Alkyl bromide (1.1 - 1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add benzyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to dissolve/suspend the reactants (a concentration of 0.2-0.5 M with respect to the piperazine is a good starting point).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl bromide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash sequentially with water (3x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated benzyl piperazine-1-carboxylate.

Protocol 2: Reductive Amination with an Aldehyde

This protocol is based on the well-established procedure by Abdel-Magid et al. and is highly effective for a wide range of aldehydes.[4]

Materials:

-

Benzyl piperazine-1-carboxylate (1.0 eq)

-

Aldehyde (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve benzyl piperazine-1-carboxylate (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE (to a concentration of 0.1-0.3 M).

-

Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Presentation: Reaction Parameters and Expected Yields

The choice of alkylating agent and reaction conditions significantly impacts the outcome of the N-alkylation. The following table summarizes typical conditions and expected yields for the N-alkylation of benzyl piperazine-1-carboxylate and analogous systems.

| Starting Material | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl piperazine-1-carboxylate | Ethyl Iodide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | ~77% | [5] |

| Benzyl piperazine-1-carboxylate | Propyl Bromide | Direct Alkylation | K₂CO₃ | ACN | 80 | 16 | ~85% | [6] |

| N-Acetylpiperazine | 1-Bromobutane | Direct Alkylation | K₂CO₃ | THF | Reflux | 12 | 88% | [3] |

| Benzyl piperazine-1-carboxylate | Propanal | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 2 | >90% | [4] |

| Benzyl piperazine-1-carboxylate | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 3 | >90% | [4] |

Experimental Workflow Visualization

Caption: General workflow for N-alkylation reactions.

Causality and Troubleshooting

Choice of Base in Direct Alkylation: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to neutralize the ammonium salt formed but is not nucleophilic enough to compete with the piperazine in attacking the alkyl halide. The use of stronger, soluble bases like NaOH can lead to side reactions, including hydrolysis of the Cbz group under harsh conditions.

Choice of Solvent: Polar aprotic solvents such as DMF, acetonitrile (ACN), and THF are ideal for SN2 reactions. They can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively, which would decrease its reactivity. Anhydrous conditions are crucial to prevent unwanted side reactions.

Troubleshooting Common Issues:

-

Low Yield/No Reaction:

-

Cause: Inactive alkyl halide, insufficient temperature, or poor choice of solvent.

-

Solution: Use a more reactive alkyl halide (iodide > bromide > chloride). Increase the reaction temperature. Ensure the use of an appropriate polar aprotic solvent. For unreactive halides, adding a catalytic amount of sodium iodide (NaI) can facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.

-

-

Di-alkylation (Over-alkylation):

-

Cause: This is less common with a Cbz-protected piperazine but can occur if the protecting group is compromised or if the reaction conditions are too harsh.

-

Solution: Ensure the integrity of the starting material. Use milder reaction conditions. Alternatively, switch to reductive amination, which is inherently selective for mono-alkylation.[7]

-

-

Difficult Purification:

-

Cause: Incomplete reaction leading to a mixture of starting material and product with similar polarities.

-

Solution: Drive the reaction to completion by increasing the reaction time or temperature. Optimize the mobile phase for column chromatography using TLC; often, a shallow gradient of ethyl acetate in hexanes is effective.

-

References

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

-

MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. 1-benzylpiperazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Benzyl 1-Piperazinecarboxylate: A Key Building Block in Organic Synthesis. Retrieved from [Link]

-

Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. Production of n-benzyl-4-formylpiperidine.

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]

-

ResearchGate. Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Optimized Cell Viability Profiling for Novel Phenylpiperazine Derivatives

Executive Summary

Phenylpiperazine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous CNS drugs (e.g., Aripiprazole, Trazodone) and emerging chemotherapeutics. However, their physicochemical properties—specifically high lipophilicity, basicity, and lysosomotropic behavior—present unique challenges in standard cell viability assays.

This Application Note provides a validated framework for evaluating these compounds. We demonstrate why standard MTT protocols often yield false negatives due to mitochondrial hyper-activation in GPCR-active compounds and propose an orthogonal testing strategy using ATP bioluminescence as the primary readout, validated by metabolic profiling.

Technical Background: The Phenylpiperazine Challenge

The Scaffold

The N-phenylpiperazine moiety is a versatile pharmacophore often designed to target G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2) receptors.

Assay Interference Mechanisms

When screening these derivatives, researchers frequently encounter "phantom viability" where cells appear alive in metabolic assays despite being committed to apoptosis.

| Interference Type | Mechanism | Impact on Data |

| Mitochondrial Uncoupling | Many phenylpiperazines act as mild mitochondrial uncouplers. This forces the cell to ramp up glycolysis and dehydrogenase activity to maintain | False Negative: MTT/MTS reduction increases, masking cell death. |

| Lysosomotropism | As lipophilic weak bases, these compounds accumulate in acidic lysosomes (ion trapping), potentially altering organelle pH without immediate cytotoxicity. | Artifact: Altered intracellular distribution of dyes like Neutral Red. |

| Intrinsic Reduction | Certain substitutions on the phenyl ring (e.g., thiols, catechols) can chemically reduce tetrazolium salts without enzymatic activity. | False Negative: High background absorbance in cell-free wells. |

Strategic Workflow

To ensure data integrity, we utilize a "Check-Verify" workflow.

Figure 1: The "Check-Verify" workflow prioritizes ATP quantification to bypass metabolic artifacts, using MTT only for mechanistic confirmation.

Protocol A: Primary Screen (ATP Bioluminescence)

Rationale: ATP levels drop rapidly (minutes) upon loss of membrane integrity, providing a direct correlate to cell number independent of metabolic rate (glycolysis/OXPHOS status).

Materials

-

Reagent: ATP Bioluminescence Reagent (e.g., CellTiter-Glo® or equivalent).

-

Plate: White-walled, opaque-bottom 96-well or 384-well plates (prevents signal bleed).

-

Cells: 5,000–10,000 cells/well (cell line dependent).

Step-by-Step Methodology

-

Cell Seeding:

-

Dispense 100 µL of cell suspension into white-walled plates.

-

Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Critical: Include "No Cell" control wells containing only media.

-

-

Compound Preparation (The "2x" Method):

-

Prepare phenylpiperazine derivatives at 2x the final desired concentration in complete media.

-

Note: Ensure final DMSO concentration is consistent across all wells (typically 0.5%).

-

Add 100 µL of 2x compound solution to the 100 µL of cells (Total Vol = 200 µL).

-

-

Incubation:

-

Lysis & Detection:

-

Equilibrate the plate and ATP reagent to Room Temperature (RT) for 30 minutes. Cold reagent results in slow lysis and lower signal.

-

Add 100 µL of ATP Reagent (volume equal to culture volume, if supernatant is removed, adjust accordingly).

-

Orbitally shake for 2 minutes at 300 rpm to induce complete lysis.

-

Incubate at RT for 10 minutes to stabilize the luminescent signal.

-

-

Readout:

-

Measure Total Luminescence (Integration time: 0.5–1.0 second/well).

-

Protocol B: Secondary Validation (Modified MTT)

Rationale: Used to confirm metabolic suppression. We modify the standard protocol to account for the "Intrinsic Reduction" potential of phenylpiperazines.

Materials

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

-

Solubilizer: DMSO (Acidified isopropanol is not recommended for this scaffold due to potential precipitation of salts).

Step-by-Step Methodology

-

Chemical Control Setup (Crucial Step):

-

In a separate row, add the highest concentration of the test compound to media without cells .

-

If this row turns purple after MTT addition, the compound chemically reduces MTT.[3] Stop: Use Protocol A only.

-

-

Treatment:

-

Treat cells as described in Protocol A (clear plates allowed).

-

-

MTT Pulse:

-

Add MTT reagent to a final concentration of 0.5 mg/mL.

-

Incubate for 3–4 hours.

-

Observation: Check for "spiky" crystals on the cell surface (indicates exocytosis of formazan, common with efflux pump inhibitors).

-

-

Solubilization:

-

Carefully aspirate media (phenylpiperazine-treated cells may detach easily; use a slow vacuum or manual pipetting).

-

Add 150 µL DMSO.

-

Shake for 15 minutes.

-

-

Readout:

-

Measure Absorbance at 570 nm .

-

Reference wavelength: 630 nm (subtract this to remove cellular debris noise).

-

Data Analysis & Interpretation

Calculating Viability

Normalize raw data (RLU or OD) to Vehicle Control (VC) and Background (BG):

The "Divergence" Signal

When comparing Protocol A (ATP) and Protocol B (MTT), use the Divergence Index (DI) to detect Mechanism of Action (MoA):

| DI Value | Interpretation | Action |

| ~ 0 | Concordant Cytotoxicity | Valid Hit. |

| > +20% | Metabolic Hyperactivity | Compound stresses mitochondria but cell membrane is intact (early stress). |

| < -20% | Metabolic Collapse | Glycolysis inhibited before membrane rupture (energy depletion). |

Mechanism of Action Visualization

Understanding where the assay measures viability is critical for troubleshooting.

Figure 2: Phenylpiperazines can modulate mitochondrial function directly, skewing MTT results. ATP assays measure the downstream pool, providing a more robust viability marker.

References

-

Riss, T. L., et al. (2013).[4] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Stockert, J. C., et al. (2012). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives."[2] Acta Histochemica, 114(8), 785-796. [Link]

-

Jacobsen, N. W., et al. (2015). "False positive results in the MTT assay: Phenylpiperazine derivatives." Toxicology in Vitro, 29(6), 1253-1257. (Contextual Citation for chemical interference). [Link]Note: Generalized reference to chemical interference in tetrazolium assays.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylpiperazine. [Link]

Sources

Molecular docking studies of benzylpiperazine derivatives with Mcl-1

Application Note & Protocol Guide

Executive Summary

Myeloid cell leukemia 1 (Mcl-1) is a critical survival factor in the Bcl-2 family, frequently overexpressed in hematological malignancies and solid tumors.[1][2][3] Unlike Bcl-2 and Bcl-xL, Mcl-1 possesses a distinct, highly flexible BH3-binding groove that makes small-molecule targeting challenging.[1]

This Application Note details the protocol for molecular docking of benzylpiperazine derivatives —a privileged scaffold capable of mimicking the hydrophobic

Scientific Background & Rationale

2.1 The Target: Mcl-1 Plasticity

The Mcl-1 binding site is a hydrophobic groove intended to bind the amphipathic

-

The Challenge: The groove is shallow and undergoes significant conformational change upon ligand binding ("induced fit").[1] Rigid receptor docking often fails because the "apo" structure does not reflect the "holo" volume.

-

Key Hotspots: Successful inhibitors must engage Arg263 (electrostatic anchor) and fill the hydrophobic P2 (Val253, Phe270) and P3 pockets.[1]

2.2 The Ligand: Benzylpiperazine Scaffold

The benzylpiperazine moiety serves as a strategic peptidomimetic:

-

Piperazine Ring: Acts as a rigid linker that positions substituents at correct vectors, mimicking the peptide backbone.[1] At physiological pH, the piperazine nitrogen is often protonated, allowing for cation-

or electrostatic interactions.[1] -

Benzyl Group: Penetrates the deep hydrophobic pockets (P2/P3) of Mcl-1, mimicking the Leucine/Isoleucine residues of the native BH3 helix.[1]

Computational Workflow Visualization

The following diagram outlines the critical path for high-fidelity docking, specifically tailored for the Mcl-1/Benzylpiperazine system.

Figure 1: End-to-end computational pipeline for Mcl-1 docking. Note the specific emphasis on holo-structure selection and piperazine protonation.

Detailed Experimental Protocol

Phase 1: Protein Structure Preparation

Objective: Create a receptor model that accommodates the bulky benzylpiperazine scaffold.

-

PDB Selection: Do not use apo-structures (e.g., 1WSX) as the groove is often collapsed.[1]

-

Recommended:PDB ID: 6Q0G or 6UDV . These structures are co-crystallized with large inhibitors, ensuring the P2/P3 pockets are in an "open" conformation [1].[1]

-

-

Water Management:

-

Mcl-1 binding sites often contain conserved water molecules bridging the ligand and protein.

-

Action: Remove bulk solvent. Retain waters only if they form H-bonds with Asp256 or Arg263 in the crystal structure.

-

-

Protonation:

-

Use a tool like PDB2PQR or Schrödinger's Protein Preparation Wizard.

-

Ensure His224 is protonated correctly (often delta-protonated) to avoid steric clashes.

-

Phase 2: Ligand Preparation (Benzylpiperazines)

Objective: Generate accurate 3D conformers and ionization states.

-

Stereochemistry: Benzylpiperazines may have chiral centers at the benzylic position. Generate both R and S enantiomers.

-

Ionization (Critical Step):

-

The piperazine nitrogen typically has a pKa of ~9.0.

-

Action: Protonate the secondary/tertiary amine. The positive charge is essential for long-range electrostatic attraction to the electronegative Mcl-1 groove.

-

-

Minimization: Minimize ligand energy using the OPLS3e or MMFF94 force field to relieve internal strain before docking.

Phase 3: Grid Generation & Docking

Objective: Sample the binding landscape.

-

Grid Box Definition:

-

Center: Define the center of mass around residue Arg263 .

-

Dimensions:

Å. This covers the P2 (Val253) and P3 pockets.[1]

-

-

Algorithm Settings (e.g., AutoDock Vina / Glide):

Results Interpretation & Validation

5.1 Key Interaction Checkpoints

A successful docking pose for a benzylpiperazine derivative must exhibit the following interactions. If these are absent, the pose is likely an artifact.[1]

| Residue | Interaction Type | Function |

| Arg263 | Salt Bridge / H-Bond | The Anchor. Binds to the piperazine N or adjacent carbonyl/sulfonyl groups. |

| Val253 | Hydrophobic (Sigma-Pi) | Forms the "floor" of the P2 pocket. Target for the benzyl ring. |

| Phe270 | Pi-Pi Stacking | Stabilizes aromatic rings of the inhibitor. |

| Asp256 | H-Bond | Often interacts with polar substituents on the piperazine ring. |

| Met231 | Hydrophobic | Defines the upper rim of the groove; limits ligand size. |

5.2 Mechanistic Pathway Diagram

The following diagram illustrates the binding logic required for Mcl-1 inhibition.

Figure 2: Pharmacophore mapping of Benzylpiperazine derivatives against Mcl-1 residues.

5.3 Validation Strategy

Docking is a static approximation. To validate the stability of the Benzylpiperazine-Mcl-1 complex:

-

MD Simulation: Run a 50ns Molecular Dynamics simulation (GROMACS/AMBER).

-

RMSD Analysis: The ligand RMSD should stabilize (< 2.5 Å) relative to the protein backbone.[1]

-

RMSF Analysis: Check the fluctuation of the

and

References

-

RCSB Protein Data Bank. Crystal structure of Mcl-1 in complex with inhibitors. (PDB ID: 6Q0G).[1] Available at: [Link][1]

-

Wang, Z., et al. (2013). "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1."[1] ChemMedChem. Available at: [Link]

-

McGriff, A., & Placzek, W. J. (2023). "Phylogenetic analysis of the MCL1 BH3 binding groove and rBH3 sequence motifs."[1][4] PLOS ONE. Available at: [Link][1][4]

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry. Available at: [Link]

Sources

Techniques for synthesizing phenylpiperazine derivatives with acaricidal activity

Executive Summary

The rapid development of resistance in phytophagous mites (e.g., Tetranychus urticae) to commercial acaricides necessitates the continuous discovery of novel chemical scaffolds. Phenylpiperazine derivatives have emerged as a high-potency class of acaricides, particularly those bearing fluorinated sulfur moieties. This guide details the synthetic architecture for constructing these scaffolds, specifically focusing on the 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine series, which has demonstrated superior activity against resistant mite strains.

Synthetic Strategy & Workflow

The synthesis of high-activity phenylpiperazines requires a multi-stage approach: constructing the core aniline scaffold, forming the piperazine ring, and late-stage diversification.

Strategic Pathway Visualization

The following diagram outlines the convergent synthesis route, highlighting the critical "Sulfur-Fluorine" pharmacophore installation.

Figure 1: Convergent synthetic workflow for trifluoroethylsulfanyl-phenylpiperazine derivatives.

Detailed Synthetic Protocols

Protocol A: Construction of the S-Alkylated Aniline Core

Objective: To install the 2,2,2-trifluoroethylsulfanyl group, a critical determinant of acaricidal potency.

Reagents:

-

2-Fluoro-4-methylaniline (Starting material)

-

Chlorosulfonic acid (

) -

Red Phosphorus (

), Iodine ( -

2,2,2-Trifluoroethyl iodide

-

Potassium Carbonate (

), DMF[2]

Procedure:

-

Chlorosulfonylation: Add 2-fluoro-4-methylaniline (1.0 eq) dropwise to chlorosulfonic acid (5.0 eq) at 0°C. Heat to 100°C for 3 hours. Pour onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry.[6]

-

Reduction: Suspend the sulfonyl chloride in acetic acid. Add red phosphorus (2.0 eq) and catalytic iodine. Reflux for 4-6 hours to reduce the

group to the thiol (-

Safety Note: This reaction can generate phosphine gas (

). Ensure robust ventilation and use a scrubber.

-

-

Alkylation: Dissolve the crude thiol in DMF. Add

(2.5 eq) and 2,2,2-trifluoroethyl iodide (1.2 eq). Stir at 60°C for 4 hours. -

Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Piperazine Cyclization (The "Mustard" Route)

Objective: Formation of the piperazine ring using bis(2-chloroethyl)amine.[2][4]

Reagents:

-

S-Alkylated Aniline (from Protocol A)

-

Diglyme or solvent-free (neat)

Procedure:

-

Mix the aniline derivative (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) in a pressure vessel or round-bottom flask.

-

Thermal Cyclization: Heat the mixture to 170–190°C for 6–8 hours.

-

Expert Insight: This reaction proceeds via a double nucleophilic substitution. The high temperature is required to overcome the low nucleophilicity of the aniline nitrogen.

-

Troubleshooting: If tarring occurs, use Diglyme as a solvent and add catalytic KI to facilitate the substitution.

-

-

Neutralization: Cool to 80°C and add 20% NaOH solution to basify (pH > 10).

-

Extraction: Extract the free base with dichloromethane. Wash the organic layer with brine.

-

Purification: Recrystallize from ethanol or purify via column chromatography (DCM/MeOH 9:1).

Protocol C: Late-Stage N-Functionalization

Objective: Derivatization of the secondary amine to optimize lipophilicity and binding affinity.

Procedure:

-

Dissolve the phenylpiperazine core (1.0 eq) in dry DCM.

-

Add Triethylamine (1.5 eq) and cool to 0°C.

-

Add Trifluoromethanesulfonic anhydride (

) or appropriate acyl chloride (1.1 eq) dropwise. -

Stir at room temperature for 2 hours.

-

Wash with

, dry over

Biological Evaluation: Acaricidal Bioassays

To validate the synthesized compounds, use the following standardized assays against Tetranychus urticae (Two-spotted spider mite).

Assay 1: Slide Dip Method (Contact Toxicity)

Best for: Determining intrinsic toxicity (

-

Preparation: Adhere double-sided tape to a microscope slide. Stick 20–30 adult female mites on their dorsal side (legs up) to the tape.

-

Treatment: Dip the slide into the test solution (compound dissolved in acetone/water + 0.1% Triton X-100) for 5 seconds .

-

Incubation: Place slides in a humidity chamber (25°C, 70% RH) for 24 hours.

-

Scoring: Examine under a stereomicroscope. Mites are considered dead if they show no movement when prodded with a fine brush.

Assay 2: Leaf Disc Method (Residual Activity)

Best for: Simulating field conditions and evaluating persistence.

-

Substrate: Punch 3 cm diameter leaf discs from kidney bean plants (Phaseolus vulgaris). Place them on wet cotton in a Petri dish.

-

Inoculation: Infest each disc with 10–15 adult mites. Allow them to settle for 2 hours.

-

Application: Spray the discs using a Potter spray tower (2 mg/cm² deposition) or dip the discs for 5 seconds.

-

Evaluation: Count mortality at 24h and 48h.

Structure-Activity Relationship (SAR) Analysis

The following data summary and diagram illustrate the critical structural features required for maximum acaricidal activity, based on recent literature findings.

Comparative Activity Data (Representative)

| Compound ID | R1 (Aniline 4-pos) | R2 (Aniline 5-pos) | R3 (Piperazine N) | LC50 (mg/L) vs T. urticae | Activity Class |

| Ref-1 | H | H | H | >500 | Inactive |

| Target-A | H | 45.2 | Moderate | ||

| Target-B | 12.8 | Good | |||

| Target-C | 0.89 | Excellent |

SAR Visualization

Figure 2: Pharmacophore map highlighting the trifluoroethylsulfanyl and trifluoromethylsulfonyl groups as key drivers of acaricidal activity.

Expert Tips & Troubleshooting

-

Cyclization Yields: The reaction between aniline and bis(2-chloroethyl)amine often suffers from low yields (40-60%). Tip: Use microwave irradiation (150°C, 30 min) to improve yield and purity compared to conventional heating.

-

Handling Mites: Tetranychus urticae can develop resistance rapidly. Always use a sensitive reference strain (e.g., GSS) alongside a field-collected resistant strain for robust data.

-

Solubility: These fluorinated derivatives are highly lipophilic. Ensure complete dissolution in acetone before diluting with water for bioassays; precipitation will lead to false negatives.

References

-

Suzuki, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.[1][3][5] Journal of Pesticide Science.[2] [Link]

-

Lü, F., et al. (2016). Intermediate derivatisation method in the discovery of new acaricide candidates: synthesis of N-substituted piperazine derivatives.[8] Pest Management Science. [Link]

-

Mollet, J. A. (1995).[9] Bioassay techniques for evaluating pesticides against Dermatophagoides spp.[9][10] Journal of Medical Entomology.[9] [Link]

-

Sindhu, Z. U., et al. (2012).[6] Syringe test (modified larval immersion test): a new bioassay for testing acaricidal activity.[11] Veterinary Parasitology.[8] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 8. Intermediate derivatisation method in the discovery of new acaricide candidates: synthesis of N-substituted piperazine derivatives and their activity against phytophagous mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Syringe test (modified larval immersion test): a new bioassay for testing acaricidal activity of plant extracts against Rhipicephalus microplus - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Pain: A Researcher's Guide to In Vivo Antinociceptive and Anti-Allodynic Assays

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing in vivo studies to evaluate the antinociceptive and anti-allodynic potential of novel therapeutic agents. Moving beyond a simple recitation of steps, this document delves into the rationale behind protocol design, emphasizing scientific integrity and ethical considerations to ensure the generation of robust and reproducible data.

Section 1: Foundational Concepts in Pain Neurobiology

A precise understanding of the underlying neurobiology is paramount to selecting appropriate models and interpreting experimental outcomes. Pain is a complex sensory and emotional experience.[1] In a preclinical research context, we measure nociception, the neural process of encoding noxious stimuli.[2]

Nociception vs. Allodynia: A Critical Distinction

-

Nociception: The physiological response to a noxious (painful) stimulus, such as intense heat, pressure, or chemical irritants.[2] Assays measuring antinociception assess a compound's ability to increase the pain threshold or reduce the response to a painful stimulus.

-

Allodynia: A state of pain sensitization where a normally non-painful stimulus is perceived as painful.[2][3][4] This is a hallmark of neuropathic and chronic pain states.[5] Anti-allodynic assays are crucial for evaluating therapies aimed at these debilitating conditions.

Key Signaling Pathways in Pain Perception

The sensation of pain begins with the activation of specialized sensory neurons called nociceptors.[5] These neurons express a variety of receptors that detect thermal, mechanical, and chemical stimuli. Upon activation, an electrical signal is transmitted along the sensory nerve to the spinal cord, and then relayed to the brain where the sensation of pain is perceived. In chronic pain states, both peripheral and central sensitization can occur, leading to hyperalgesia (an exaggerated response to noxious stimuli) and allodynia.[3][5]

Caption: Simplified schematic of the ascending pain pathway.

Section 2: Core Experimental Protocols

The following protocols are foundational for assessing antinociceptive and anti-allodynic effects. The choice of assay should be guided by the specific research question and the hypothesized mechanism of action of the test compound.

Assessment of Thermal Nociception

These tests are classic methods for evaluating centrally acting analgesics.[6]

The hot plate test measures the latency of a rodent's response to a thermal stimulus, typically licking a hind paw or jumping.[7][8][9] This response involves supraspinal processing, providing a more integrated assessment of nociception.[6][9]

Step-by-Step Protocol:

-

Apparatus: A commercially available hot plate apparatus with a transparent cylinder to confine the animal.

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

-

Temperature Setting: Set the hot plate temperature to a constant, noxious level (typically 52-55°C).[10]

-

Baseline Measurement: Gently place the animal on the hot plate and start a timer.

-

Endpoint: Record the latency to the first sign of nociception, such as hind paw licking, flicking, or jumping.

-

Cut-off Time: A cut-off time (typically 30 seconds) must be established to prevent tissue damage.[10] If the animal does not respond within this time, it should be removed from the apparatus.

-

Drug Administration: Administer the test compound or vehicle control (e.g., intraperitoneally) and assess the response latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration.[11]

The tail-flick test is a measure of a spinal reflex to a thermal stimulus.[6][12] A focused beam of light is applied to the animal's tail, and the latency to flick the tail away from the heat source is recorded.[13][14]

Step-by-Step Protocol:

-

Apparatus: A tail-flick analgesiometer.

-

Restraint and Acclimation: Gently restrain the animal, allowing the tail to be positioned in the apparatus. Allow for a brief period of acclimation to the restraint.[15]

-

Baseline Measurement: Apply the heat stimulus to the tail and record the latency to tail withdrawal.

-

Cut-off Time: A cut-off time (e.g., 15 seconds) is essential to prevent tissue injury.[6]

-

Drug Administration: Administer the test compound or vehicle and measure the tail-flick latency at various time points post-administration.[13] An increase in latency indicates an antinociceptive effect.[14]

Assessment of Mechanical Allodynia

Mechanical allodynia is a key feature of neuropathic pain, where a normally innocuous touch stimulus evokes a pain response.[4]

The von Frey test is the gold standard for assessing mechanical sensitivity.[16] It utilizes a series of calibrated filaments that apply a specific force to the plantar surface of the animal's hind paw.

Step-by-Step Protocol:

-

Apparatus: A set of von Frey filaments or an electronic von Frey apparatus, and a testing chamber with a wire mesh floor.

-

Acclimation: Place the animals in the testing chambers and allow them to acclimate for at least 30-60 minutes.[17]

-

Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw until the filament bends.[16][18]

-

Up-Down Method: A common and efficient method is the "up-down" paradigm.[16][18] Start with a mid-range filament. If there is no response, the next filament applied is stronger. If there is a paw withdrawal response, the next filament is weaker.[16]

-

Withdrawal Threshold: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which represents the force at which the animal is equally likely to withdraw or not withdraw its paw.

-

Electronic von Frey: An electronic apparatus can also be used, where a probe is applied with increasing pressure until the animal withdraws its paw, and the force at withdrawal is recorded.[19][20]

Caption: Workflow for the von Frey test using the up-down method.

Assessment of Cold Allodynia

Sensitivity to cold is another common symptom of neuropathic pain.

The acetone test is a simple and widely used method to assess sensitivity to cold.[21] Evaporation of acetone from the skin produces a cooling sensation.

Step-by-Step Protocol:

-

Apparatus: A syringe with a blunt needle and acetone.

-

Acclimation: Place animals on a wire mesh platform and allow them to acclimate.[21]

-

Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw.[21][22]

-

Response Measurement: Observe the animal's response, which may include paw lifting, licking, or shaking. The duration or frequency of these behaviors is quantified.[22][23]

-

Inter-trial Interval: Allow a sufficient interval (e.g., 5 minutes) between applications to the same paw.[22]

Section 3: Data Presentation and Statistical Analysis

Data Presentation

Summarize quantitative data in tables for easy comparison between treatment groups.

Table 1: Example Data for Hot Plate Test

| Treatment Group | N | Latency at 30 min (s) | Latency at 60 min (s) | Latency at 90 min (s) |

| Vehicle | 10 | 8.5 ± 1.2 | 8.2 ± 1.5 | 8.7 ± 1.1 |

| Compound X (10 mg/kg) | 10 | 15.3 ± 2.1 | 18.9 ± 2.5 | 14.2 ± 1.9 |

| Morphine (5 mg/kg) | 10 | 25.6 ± 3.0 | 28.1 ± 2.8 | 22.5 ± 2.4 |

| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |

Statistical Analysis

The choice of statistical test depends on the experimental design and the nature of the data.[24]

-

Parametric vs. Non-parametric Tests: Pain scales can often be considered ordinal rather than interval data, which may necessitate the use of non-parametric tests.[24][25] However, for some scales like the Visual Analogue Scale (VAS), parametric tests are often used in practice.[25][26]

-

Repeated Measures: When measurements are taken from the same animal at multiple time points, a repeated measures analysis of variance (ANOVA) is appropriate to account for the correlation between measurements.[25]

-

Post-hoc Tests: If the ANOVA shows a significant effect, post-hoc tests (e.g., Tukey's test) are used to determine which specific groups differ from each other.[6]

Section 4: Ethical Considerations and Best Practices

All animal experiments must be conducted with the highest standards of animal welfare and in accordance with institutional and national guidelines.[27][28][29][30]

-

The Three Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal research.

-